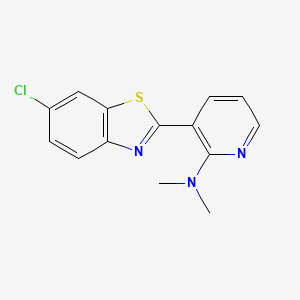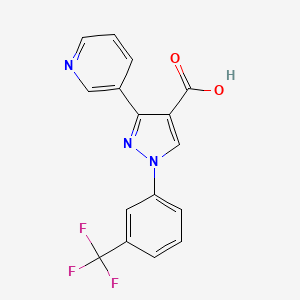
3-Phenyl-5-isoxazolyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate
Descripción general
Descripción
3-Phenyl-5-isoxazolyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate is a complex organic compound characterized by its isoxazole ring structure and halogenated phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5-isoxazolyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the isoxazole ring. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form phenolic derivatives.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation products include phenolic compounds.
Reduction products include isoxazole-based amines.
Substitution products can vary widely depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity and structural features make it a valuable building block for pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound are diverse. It has been studied for its potential antiviral, antibacterial, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicine, this compound is explored for its therapeutic potential. Its derivatives may be used in the treatment of various diseases, including infections and cancer. Ongoing research aims to optimize its efficacy and safety profile.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are harnessed to develop new products with enhanced performance.
Mecanismo De Acción
The mechanism by which 3-Phenyl-5-isoxazolyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate exerts its effects involves its interaction with specific molecular targets. The isoxazole ring and halogenated phenyl groups play a crucial role in binding to these targets, leading to biological responses. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid: This compound is structurally similar but lacks the phenyl group at the 5-position.
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid chloride: This compound has a similar isoxazole ring but differs in the presence of the carboxylic acid chloride group.
Uniqueness: 3-Phenyl-5-isoxazolyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate is unique due to its combination of isoxazole and phenyl groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl) 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN2O4/c1-11-17(19(24-27-11)18-13(21)8-5-9-14(18)22)20(25)26-16-10-15(23-28-16)12-6-3-2-4-7-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLDFWGNVWKFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)OC3=CC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Fluorophenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3133945.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3133956.png)
![N-[4-(4-benzylpiperazino)phenyl]-3-methylbutanamide](/img/structure/B3133957.png)
![Methyl 2-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]-6-oxodiazinane-4-carboxylate](/img/structure/B3133962.png)
![N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-1-oxoisoquinolin-4-yl]morpholine-4-carboxamide](/img/structure/B3133964.png)
![N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}-N,N-dimethyliminoformamide](/img/structure/B3133968.png)

![methyl 4-{[2-oxo-6-phenyl-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B3133989.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-cyano-5-methyl-4-isoxazolecarboxamide](/img/structure/B3134002.png)
![1-(4-methoxybenzyl)-5-[4-(4-methylphenyl)-2-pyrimidinyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3134012.png)
![N-[(4-fluorobenzoyl)oxy]-2,2-dimethylpropanamide](/img/structure/B3134035.png)
![methyl 3-(3-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B3134047.png)


